1-Propylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Propylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its utility in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-propylpiperidine with chloroacetic acid under acidic conditions. The reaction typically requires a strong acid catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Propylpiperidine-4-carboxylic acid hydrochloride is widely used in scientific research due to its versatility as a chemical scaffold. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals targeting various diseases.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-Propylpiperidine-4-carboxylic acid hydrochloride is similar to other piperidine derivatives such as 1-methylpiperidine-4-carboxylic acid hydrochloride and 1-propylpiperidine-3-carboxylic acid hydrochloride. its unique structural features, such as the propyl group at the 1-position, contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
1-Methylpiperidine-4-carboxylic acid hydrochloride
1-Propylpiperidine-3-carboxylic acid hydrochloride
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Properties
IUPAC Name |
1-propylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCVYFDZQQEKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193537-82-5 | |
Record name | 4-Piperidinecarboxylic acid, 1-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193537-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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